Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-
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Overview
Description
Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with nitromethyl and dimethyl groups, and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by cyclization and subsequent functional group modifications. The nitration step often requires concentrated nitric acid and sulfuric acid as catalysts, conducted under controlled temperature conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated phenyl derivatives.
Scientific Research Applications
Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethyl group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethyl-phenyl)-(3-nitro-phenyl)-methanone
- (4-Methoxy-phenyl)-(4-nitro-phenyl)-methanone
- (4-Chloro-3-nitro-phenyl)-(4-nitro-phenyl)-methanone
Uniqueness
Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62635-84-1 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
[3,4-dimethyl-6-(nitromethyl)cyclohex-3-en-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H19NO3/c1-11-8-14(10-17(19)20)15(9-12(11)2)16(18)13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3 |
InChI Key |
RJAOUWOCWKZUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C[N+](=O)[O-])C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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